罗苯尼定-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

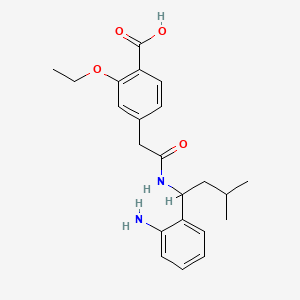

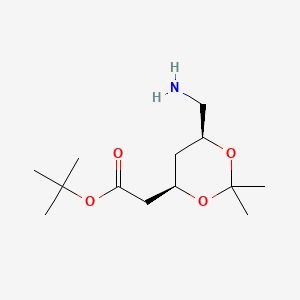

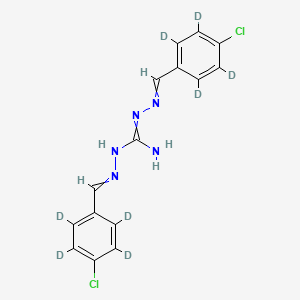

Robenidine-d8 is an analytical standard . It is a deuterium-labeled version of Robenidine hydrochloride , which is an anticoccidial agent . It is used in pharmaceutical analytical testing .

Molecular Structure Analysis

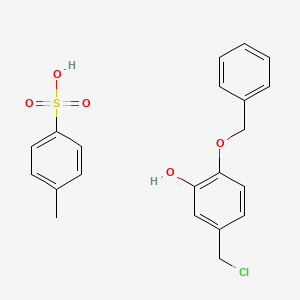

Robenidine-d8 has the molecular formula C15H5D8Cl2N5 . Its molecular weight is 342.25 or 378.71 depending on whether it is in the form of a neat compound or a hydrochloride . The structure of Robenidine-d8 includes two chlorophenyl groups linked by a guanidine group .科学研究应用

Anticoccidial Drug Research

Robenidine, including its deuterated form Robenidine-d8, is primarily known for its use as an anticoccidial agent. It has been widely used to treat coccidian infections in poultry and rabbits. The deuterated form would be particularly useful in research for its increased stability and reliability in analytical studies, such as mass balance studies in aquaculture .

Antifungal Activity Screening

Robenidine has been identified to exhibit broad-spectrum antifungal activity. Screening libraries of FDA-approved drugs, including Robenidine, can lead to the discovery of new applications against fungal infections .

Analytical Reference Material

Deuterated compounds like Robenidine-d8 are often used as internal standards in mass spectrometry due to their similar chemical properties to the non-deuterated forms but with a distinct mass difference. This allows for more accurate quantification of drugs in biological samples .

作用机制

Target of Action

Robenidine-d8, like its parent compound robenidine, is primarily used as a coccidiostat drug . Its main targets are the coccidian parasites, where it slows both their growth and reproductive cycles . This makes robenidine-d8 effective in controlling coccidiosis, a lethal infection in poultry that poses a significant economic burden .

Mode of Action

Robenidine-d8 interacts with its targets, the coccidian parasites, by disrupting their growth and reproductive cycles . An analog of robenidine has been shown to exhibit potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .

Biochemical Pathways

It is known that robenidine and its analogs disrupt the cell membrane potential , which could affect a variety of cellular processes and pathways.

Pharmacokinetics

Studies on robenidine hydrochloride in fish have shown that it is administered orally and then monitored at predetermined time points for concentrations of robenidine and its potential major metabolites . The elimination half-lives of robenidine and its major metabolite in grass carp muscle were calculated to be 17.31 h and 138.53 h, respectively .

Result of Action

The primary result of robenidine-d8’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine-d8 reduces the impact of this lethal infection . In addition, an analog of robenidine has been shown to have bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .

Action Environment

The action, efficacy, and stability of robenidine-d8 can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by robenidine has been reported . Additionally, the presence of certain compounds, such as ethylenediaminetetraacetic acid (EDTA) or polymyxin B nonapeptide (PMBN), can enhance the antimicrobial activity of robenidine .

安全和危害

未来方向

Robenidine, the non-deuterated form of Robenidine-d8, is structurally similar to guanabenz, which are currently undergoing clinical trials as cytoprotective agents for the management of neurodegenerative diseases . Both robenidine and guanabenz protect cells from a tunicamycin-induced unfolded protein response to a similar degree . Therefore, Robenidine-d8 may also have potential applications in the management of neurodegenerative diseases .

属性

IUPAC Name |

1,2-bis[(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOFYEJFXBSZGE-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=NNC(=NN=CC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)